

A Comparative Guide to the Synthesis and Properties of N-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-(4-methoxyphenyl)acetamide

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N-(4-methoxyphenyl)acetamide, also known as Methacetin, is an acetamide derivative with applications in research and diagnostics.^{[1][2]} This guide provides a comparative analysis of its synthesis, physicochemical properties, and biological activities, alongside those of related *N*-arylacetamide compounds. The information is intended for researchers, scientists, and professionals in drug development to facilitate objective evaluation and application.

Synthesis of *N*-(4-methoxyphenyl)acetamide and Alternatives

The synthesis of *N*-arylacetamides is a fundamental process in organic chemistry, with several established methods. The most common approaches for *N*-(4-methoxyphenyl)acetamide involve either the O-methylation of a phenol or the N-acetylation of an aniline.

Common Synthetic Routes:

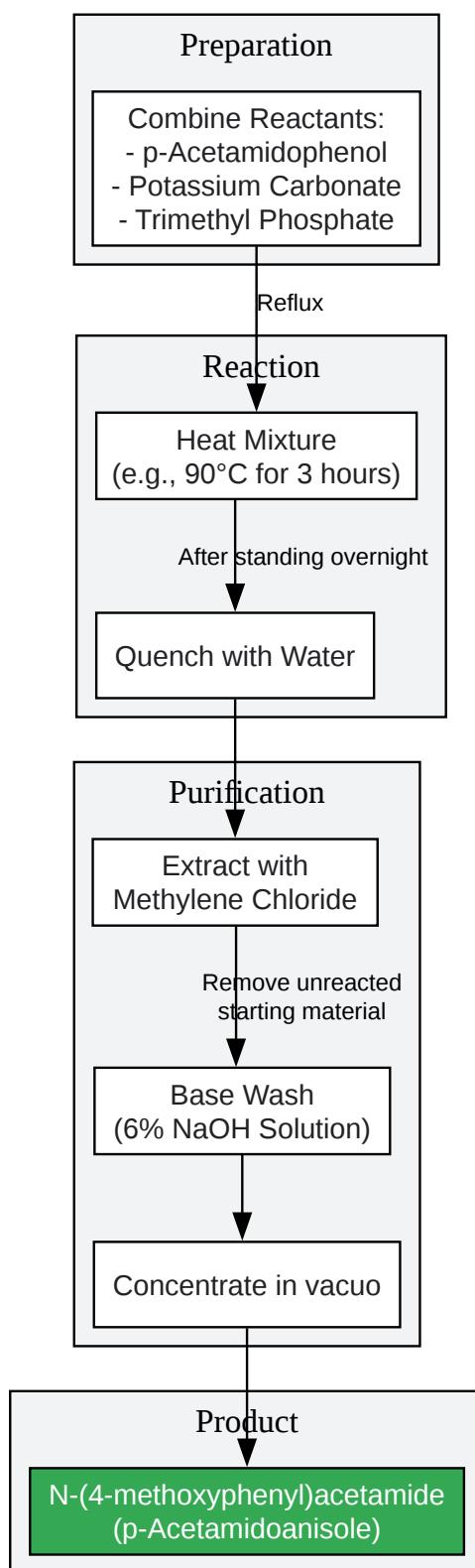
- Methylation of p-Acetamidophenol: This method involves the methylation of the hydroxyl group of p-acetamidophenol. Various methylating agents can be employed, such as trimethyl phosphate or dimethyl sulfite, in the presence of a base like potassium carbonate.^{[3][4]}
- Acetylation of p-Anisidine: A widely used method for forming the amide bond is the acetylation of the primary amine of p-anisidine (4-methoxyaniline) using an acetylating agent like acetic anhydride or acetyl chloride.

- Beckmann Rearrangement of Ketoximes: A more advanced method involves the rearrangement of ketoximes, such as the one derived from 4-methoxyacetophenone, using trifluoromethanesulfonic anhydride to yield the corresponding N-arylacetamide.[5]

Alternative Approaches for N-Arylacetamides:

- Reductive Acetylation of Nitroarenes: A one-pot method can be used where an aromatic nitro compound is reduced and acetylated in the same reaction vessel, often promoted by catalysts like CuFe₂O₄ nanoparticles in water.[6][7]
- Metal-Free Amination: Aryltriazenes can react with acetonitrile under mild, metal-free conditions to form N-arylacetamides.[8]

The following diagram illustrates a typical laboratory workflow for the synthesis of N-(4-methoxyphenyl)acetamide via the methylation of p-acetamidophenol.



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Caption: Synthesis workflow for N-(4-methoxyphenyl)acetamide.

Comparative Physicochemical Properties

The properties of N-arylacetamides are influenced by the substituents on the aromatic ring. The methoxy group in N-(4-methoxyphenyl)acetamide, for instance, affects its polarity and solubility compared to the parent compound, N-phenylacetamide.

Property	N-(4-methoxyphenyl)acetamide	N-phenylacetamide (Acetanilide)	N-(4-Nitrophenyl)acetamide
Molecular Formula	C ₉ H ₁₁ NO ₂ [1]	C ₈ H ₉ NO	C ₈ H ₈ N ₂ O ₃
Molecular Weight	165.19 g/mol [1]	135.17 g/mol	180.16 g/mol
Melting Point	128-132 °C [1] [9]	113-115 °C	215-217 °C
Boiling Point	~293 °C (rough estimate) [1]	304 °C	Decomposes
Appearance	Light beige/purple crystalline powder [1] [10]	White crystalline solid	Yellowish crystalline powder
Water Solubility	0.42 g/100 mL (20 °C) [1]	0.56 g/100 mL (25 °C)	Slightly soluble
Other Solubilities	Slightly soluble in Chloroform, Methanol [1]	Soluble in ethanol, diethyl ether	Soluble in ethanol, acetone

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are protocols for two common synthesis methods.

Protocol 1: Synthesis via Methylation of p-Acetamidophenol

This protocol is adapted from a procedure using trimethyl phosphate as the methylating agent.
[\[3\]](#)

- Materials:

- p-Acetamidophenol (10.0 g, 0.066 mol)
- Potassium carbonate (2.0 g, 0.014 mol)
- Trimethyl phosphate (20 ml, 0.17 mol)
- Methylene chloride
- 6% Sodium hydroxide solution
- Water

- Procedure:

- To a 100 ml three-necked flask equipped with a reflux condenser and mechanical stirrer, add p-acetamidophenol, potassium carbonate, and trimethyl phosphate.
- Heat the mixture to 90°C and maintain for three hours with stirring.
- Allow the mixture to stand overnight at room temperature.
- Quench the reaction by adding 50 ml of water.

- Work-up and Purification:

- Extract the aqueous mixture with methylene chloride.
- Wash the organic layer with a 6% sodium hydroxide solution to remove any unreacted p-acetamidophenol.
- Concentrate the organic layer in vacuo to yield the crude product.
- The resulting solid, p-acetamidoanisole (N-(4-methoxyphenyl)acetamide), can be further purified by recrystallization if necessary. A yield of approximately 6.5 g (60%) has been reported for this method.[\[3\]](#)

Protocol 2: Synthesis via Beckmann Rearrangement of a Ketoxime

This protocol is a general procedure for converting ketoximes to amides using triflic anhydride.

[5]

- Materials:

- 4-Methoxyacetophenone oxime (2.0 mmol)
- Trifluoromethanesulfonic anhydride (triflic anhydride, 2.0 mmol)
- Dry Dichloromethane (DCM)
- 10% Sodium bicarbonate (NaHCO_3) solution
- Crushed ice

- Procedure:

- Dissolve the ketoxime (2.0 mmol) in 5 ml of dry DCM in an oven-dried round-bottom flask under a nitrogen atmosphere.
- In a separate flask, prepare a solution of triflic anhydride (2.0 mmol) in 5 ml of DCM.
- Add the triflic anhydride solution dropwise to the ketoxime solution over 10-15 minutes.
- Stir the reaction mixture at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).

- Work-up and Purification:

- Once the reaction is complete, pour the contents onto crushed ice (100 ml).
- Neutralize the mixture with a 10% NaHCO_3 solution.
- Extract the product with DCM (3 x 15 ml).

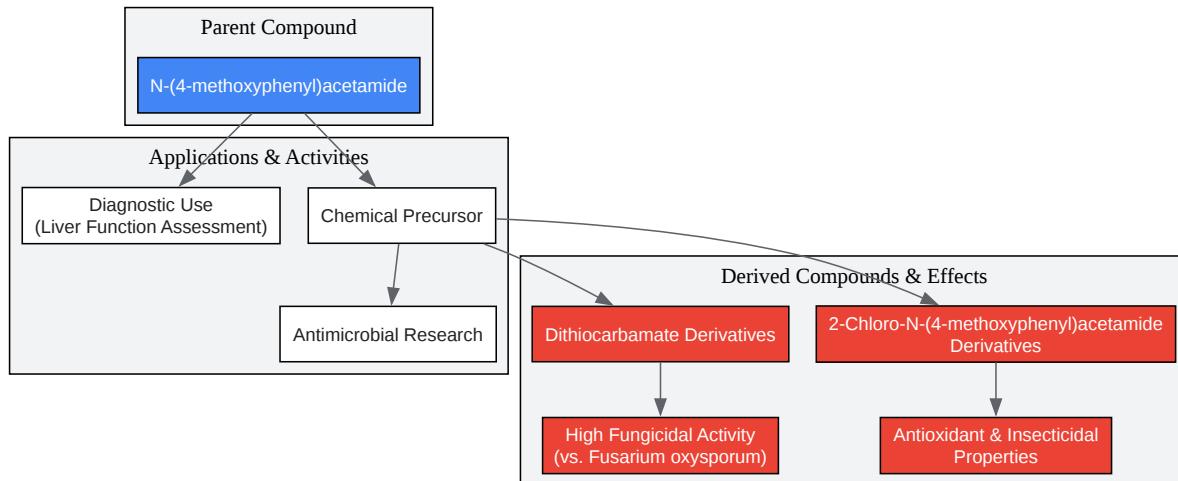
- The combined organic extracts are dried, filtered, and concentrated to yield the amide. A yield of 96% has been reported for this transformation.[5]

Biological Activities and Applications

N-(4-methoxyphenyl)acetamide and its derivatives exhibit a range of biological activities. The core acetamide structure is a common motif in many pharmacologically active molecules.

- Diagnostic Applications: The compound, also known as Methacetin, is used in the pharmaceutical industry to assess liver function.[1] Its metabolism in the liver can help predict liver dysfunction caused by certain medications.[1]
- Antimicrobial Activity: Derivatives of N-(4-methoxyphenyl)acetamide have shown notable biological effects. For example, sodium acetyl(4-methoxyphenyl)carbamodithioate, synthesized from N-(4-methoxyphenyl)acetamide, demonstrates high fungicidal activity, completely inhibiting the growth of the phytopathogen *Fusarium oxysporum* at a 0.4% concentration.[11][12]
- Precursor for Other Bioactive Molecules: The compound serves as a starting material for more complex molecules. For instance, 2-chloro-N-(4-methoxyphenyl)acetamide is used to synthesize derivatives with antimicrobial and antioxidant properties.[13]

The diagram below illustrates the relationship between N-(4-methoxyphenyl)acetamide and its derived applications and activities.



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Caption: Applications derived from N-(4-methoxyphenyl)acetamide.

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- To cite this document: BenchChem. [A Comparative Guide to the Synthesis and Properties of N-(4-methoxyphenyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b186980#synthesis-and-properties-of-n-4-methoxyphenyl-acetamide-for-comparison>]

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